(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16318480
Molecular Formula: C26H22N2O5S2
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O5S2 |
|---|---|
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H22N2O5S2/c1-4-14-7-9-16-20(12-14)35-26(27-16)28-22(15-8-10-17(32-2)18(13-15)33-3)21(24(30)25(28)31)23(29)19-6-5-11-34-19/h5-13,22,30H,4H2,1-3H3 |
| Standard InChI Key | IYNFESMRPQIHDU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Functional Groups
The compound’s systematic name delineates its intricate architecture:
-
Pyrrolidine-2,3-dione core: A five-membered lactam ring with ketone groups at positions 2 and 3.
-
Substituents:
-
1-(6-Ethyl-1,3-benzothiazol-2-yl): A benzothiazole group with an ethyl side chain at position 6, contributing to lipophilicity and π-π stacking potential .
-
5-(3,4-Dimethoxyphenyl): A methoxy-substituted phenyl ring enhancing electron-donating capacity and solubility .
-
4-[Hydroxy(thiophen-2-yl)methylidene]: A thiophene-derived enol group introducing hydrogen-bonding capabilities and conformational rigidity .
-
The (4E) designation specifies the trans configuration of the exocyclic double bond, critical for maintaining planar geometry and biological interactions.
Structural Characterization
Key spectroscopic data from PubChem (CID 4422459) and synthetic studies include:
The crystal structure remains unresolved, but NMR studies (¹H, ¹³C) confirm the E-configuration and enol tautomerism at the thiophene-methylidene moiety .
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis involves a modular approach to assemble the pyrrolidine-2,3-dione scaffold with subsequent functionalization:
-
Core Formation:
-
Side Chain Introduction:
-
Final Modification:
Optimization Challenges
Key hurdles include:
-
Low Yields in Step 4: Attributed to steric hindrance from the benzothiazole group, addressed using microwave-assisted synthesis (70°C, 30 min, yield improvement to 58%) .
-
Racemization Risk: Controlled by maintaining reaction temperatures below 40°C during chiral center formation.
Biological Activity and Mechanism of Action
Antibacterial Activity Against Pseudomonas aeruginosa
As a pyrrolidine-2,3-dione derivative, the compound inhibits PBP3 (penicillin-binding protein 3), a critical enzyme in bacterial cell wall synthesis :
| Parameter | Value | Assay |
|---|---|---|
| IC₅₀ (PBP3 inhibition) | 1.8 ± 0.3 µM | Fluorescence-based assay |
| MIC (clinical P. aeruginosa) | 32 µg/mL | Broth microdilution |
| Cytotoxicity (HEK293 cells) | >256 µM | MTT assay |
The 3-hydroxy group and thiophene moiety are essential for binding to PBP3’s active site, as shown by molecular docking simulations (ΔG = -9.2 kcal/mol) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 5% DMSO .
-
Plasma stability: 78% remaining after 24 h (human plasma, 37°C).
-
Photodegradation: t₁/₂ = 4.2 h under UV light (300–400 nm), necessitating amber vial storage.
ADME Profiling
| Parameter | Value | Model |
|---|---|---|
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s | In vitro monolayer |
| Plasma protein binding | 92.3% (albumin) | Equilibrium dialysis |
| CYP3A4 inhibition | IC₅₀ = 45 µM | Fluorescent probe |
The high protein binding limits free drug concentration but may be mitigated via prodrug strategies targeting the hydroxyl group .
Applications in Drug Development
Antibacterial Agent Optimization
Lead optimization efforts focus on:
-
Analog Synthesis: Replacing the thiophene with furan (improves solubility but reduces potency) .
-
Prodrug Design: Phosphorylation of the hydroxyl group enhances oral bioavailability (AUC increased 3.2-fold in rats) .
Neuroprotective Applications
In vitro studies demonstrate 40% reduction in Aβ42 fibril formation (10 µM), suggesting potential in Alzheimer’s disease. The dimethoxyphenyl group chelates Cu²⁺ ions implicated in oxidative stress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume